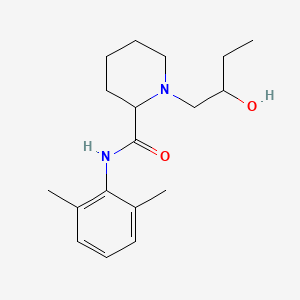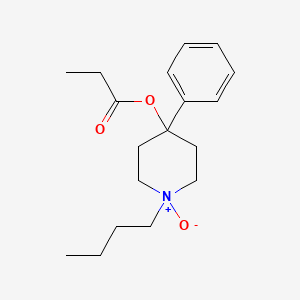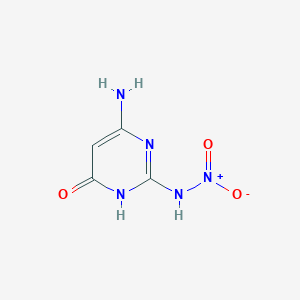
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine is a heterocyclic compound that features both a purine and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and a haloketone.
Nitrosation: The final step involves the nitrosation of the purine ring, which can be achieved using nitrous acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-Nitro-8-(1,3-thiazol-4-yl)-7H-purine.
Reduction: 6-Amino-8-(1,3-thiazol-4-yl)-7H-purine.
Substitution: Various substituted thiazole derivatives.
科学研究应用
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The thiazole ring can also participate in π-π stacking interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
6-Nitroso-7H-purine: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
8-(1,3-Thiazol-4-yl)-7H-purine: Lacks the nitroso group, reducing its potential for covalent interactions with biological targets.
Uniqueness
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine is unique due to the presence of both the nitroso and thiazole groups, which confer a combination of reactivity and biological activity not found in similar compounds.
属性
CAS 编号 |
65911-29-7 |
|---|---|
分子式 |
C8H4N6OS |
分子量 |
232.22 g/mol |
IUPAC 名称 |
4-(6-nitroso-7H-purin-8-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H4N6OS/c15-14-8-5-7(9-2-10-8)13-6(12-5)4-1-16-3-11-4/h1-3H,(H,9,10,12,13) |
InChI 键 |
SDQSEOMTKOPFBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CS1)C2=NC3=C(N2)C(=NC=N3)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)




![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)
